

An In-depth Technical Guide to Benzyl Tetrahydro-2H-pyran-4-carboxylate

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Compound of Interest

Compound Name: *Benzyl tetrahydro-2H-pyran-4-carboxylate*

Cat. No.: *B1290441*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **benzyl tetrahydro-2H-pyran-4-carboxylate**, a key intermediate in pharmaceutical and fine chemical synthesis. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and presents predicted spectroscopic information to aid in its characterization.

Core Physicochemical Properties

Benzyl tetrahydro-2H-pyran-4-carboxylate is a versatile building block in organic synthesis. [1] Its utility is underscored by its ester functionality and the presence of a benzyl group, which allows for various protection and deprotection strategies in multi-step synthetic routes.[1] This compound is primarily utilized as an intermediate in the development of active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of **Benzyl Tetrahydro-2H-pyran-4-carboxylate** and Related Compounds

Property	Benzyl tetrahydro-2H-pyran-4-carboxylate	Tetrahydro-2H-pyran-4-carboxylic acid (Precursor)	Benzyl Benzoate (Related Compound)
Molecular Formula	C ₁₃ H ₁₆ O ₃ [1]	C ₆ H ₁₀ O ₃	C ₁₄ H ₁₂ O ₂ [2]
Molecular Weight	220.26 g/mol [1]	130.14 g/mol	212.24 g/mol [2]
CAS Number	871022-58-1[1]	5337-03-1[3]	120-51-4[4]
Physical State	Not explicitly found, likely a liquid or low-melting solid	Solid[3]	Colorless, oily liquid or solid flakes[4]
Melting Point	Not available	87 - 89 °C[3]	17 - 21 °C[4][5]
Boiling Point	Not available	115 °C at 20 mmHg[3]	323 - 324 °C[4]
Density	Not available	Not available	1.118 g/mL at 20 °C[4]
Solubility	Not explicitly found, likely soluble in organic solvents	Soluble in water[6]	Miscible with ethanol, chloroform, and ether; insoluble in water[2][4]
Storage Conditions	2-8°C, dry, sealed[1]	Room Temperature, sealed in dry	Not specified

Experimental Protocols

A plausible and widely used method for the synthesis of **benzyl tetrahydro-2H-pyran-4-carboxylate** is the Fischer esterification of tetrahydro-2H-pyran-4-carboxylic acid with benzyl alcohol in the presence of an acid catalyst.

Synthesis of Benzyl Tetrahydro-2H-pyran-4-carboxylate via Fischer Esterification

Objective: To synthesize **benzyl tetrahydro-2H-pyran-4-carboxylate** from tetrahydro-2H-pyran-4-carboxylic acid and benzyl alcohol.

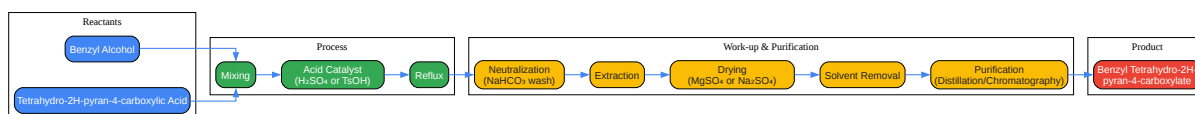
Materials:

- Tetrahydro-2H-pyran-4-carboxylic acid
- Benzyl alcohol (in large excess, can also act as the solvent)
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH) as a catalyst
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Methodology:

- **Reaction Setup:** In a round-bottom flask, combine tetrahydro-2H-pyran-4-carboxylic acid and a large excess of benzyl alcohol. The benzyl alcohol can serve as the solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

- Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.
- Extraction: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the excess benzyl alcohol and any extraction solvent using a rotary evaporator.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure **benzyl tetrahydro-2H-pyran-4-carboxylate**.



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Caption: Synthetic workflow for **benzyl tetrahydro-2H-pyran-4-carboxylate**.

Predicted Spectroscopic Data

While experimental spectra for **benzyl tetrahydro-2H-pyran-4-carboxylate** are not readily available, its spectral characteristics can be predicted based on the known spectral data of its constituent functional groups: the benzyl group and the tetrahydropyran-4-carboxylate moiety.

Predicted ¹H NMR Spectrum

- Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.30-7.40 ppm, integrating to 5H.

- Benzylic Protons ($-\text{CH}_2\text{-Ph}$): A singlet at approximately δ 5.15 ppm, integrating to 2H.
- Tetrahydropyran Ring Protons:
 - The proton at the C4 position (methine proton, $-\text{CH-C=O}$) is expected to appear as a multiplet around δ 2.5-2.7 ppm.
 - The protons on the carbons adjacent to the oxygen atom (C2 and C6) would likely appear as multiplets in the range of δ 3.4-4.0 ppm.
 - The remaining protons on the tetrahydropyran ring (C3 and C5) would likely appear as multiplets in the range of δ 1.7-2.0 ppm.

Predicted ^1H NMR Spectrum δ (ppm)

Multiplets

Multiplets

Multiplet

Singlet
(2H)Multiplet
(5H)

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Caption: Predicted ^1H NMR chemical shifts.

Predicted ^{13}C NMR Spectrum

- Carbonyl Carbon (Ester): A signal around δ 174-176 ppm.
- Aromatic Carbons (Benzyl Group):
 - The quaternary carbon attached to the benzylic group is expected around δ 136 ppm.
 - The other aromatic carbons would appear in the typical range of δ 127-129 ppm.
- Benzylic Carbon ($-\text{CH}_2\text{-Ph}$): A signal around δ 66-67 ppm.
- Tetrahydropyran Ring Carbons:
 - The carbon at the C4 position ($-\text{CH-C=O}$) is expected around δ 40-42 ppm.
 - The carbons adjacent to the oxygen atom (C2 and C6) would likely appear around δ 66-68 ppm.
 - The carbons at the C3 and C5 positions would likely appear around δ 28-30 ppm.

Predicted IR Spectrum

- C=O Stretch (Ester): A strong, sharp absorption band in the region of $1735\text{-}1750\text{ cm}^{-1}$.
- C-O Stretch (Ester): A strong absorption band in the region of $1150\text{-}1250\text{ cm}^{-1}$.
- C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Medium to weak absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O-C Stretch (Ether in Tetrahydropyran Ring): A characteristic absorption band around 1100 cm^{-1} .

Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General handling precautions include working in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and safety glasses.[3] The compound should be stored in a cool, dry, and well-sealed container, with a recommended storage temperature of 2-8°C.[1]

This technical guide serves as a foundational resource for professionals working with **benzyl tetrahydro-2H-pyran-4-carboxylate**. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in research and development.

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